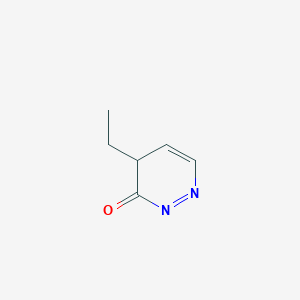

4-ethyl-4H-pyridazin-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

4-ethyl-4H-pyridazin-3-one |

InChI |

InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-5H,2H2,1H3 |

InChI Key |

JHPIEASSYBBWLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=CN=NC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Pyridazinone Systems

Nucleophilic Substitution Reactions on the Pyridazinone Ring

Nucleophilic substitution is a fundamental reaction for functionalizing the pyridazinone core. sphinxsai.com The presence of halogen atoms on the ring, a common feature in pyridazinone synthesis, provides a handle for introducing various nucleophiles. The electron-deficient nature of the pyridazinone ring facilitates these substitution reactions.

The regioselectivity of nucleophilic substitution on the pyridazinone ring is highly dependent on the position of the leaving group and the nature of the nucleophile. researchgate.netclockss.org For instance, in polyfluorinated pyridazin-3(2H)-ones, nitrogen nucleophiles preferentially attack the 4- and 5-positions. researchgate.net The ratio of the resulting isomers is influenced by the specific nucleophile used; primary and secondary amines tend to favor substitution at the 4-position. researchgate.net

The stereoselectivity of these processes can also be significant, particularly when chiral nucleophiles or catalysts are involved. While specific studies on the stereoselectivity of 4-ethyl-4H-pyridazin-3-one were not found, the general principles of asymmetric synthesis would apply, potentially allowing for the creation of stereochemically defined pyridazinone derivatives.

Table 1: Regioselectivity in Nucleophilic Substitution of Polysubstituted Pyridazinones

| Starting Material | Nucleophile | Major Product(s) | Reference |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Primary/Secondary Amines | 4-aminated product | researchgate.net |

| 4,5,6-Trifluoropyridazin-3(2H)-one | Nitrogen Nucleophiles | Mixture of 4- and 5-aminated products | researchgate.net |

| 2-methyl-4,5-dihalopyridazin-3(2H)-one | Phenol | 2-Methyl-4-phenoxy-5-halo-pyridazin-3(2H)-one | researchgate.net |

The mechanism of nucleophilic substitution in diazines, including pyridazines, can be complex. wur.nl Besides the common SNAr pathway, an alternative mechanism known as SN(ANRORC) (Addition of the Nucleophile, Ring Opening, and Ring Closure) has been identified. wikipedia.orgscribd.com This mechanism is particularly relevant for reactions involving strong nucleophiles like metal amides in liquid ammonia. wur.nlwikipedia.org

The SN(ANRORC) mechanism involves the initial addition of the nucleophile to a carbon atom that is not bearing the leaving group. This is followed by the opening of the heterocyclic ring to form an open-chain intermediate, which then cyclizes to form the substitution product, often with rearrangement of the ring atoms. wur.nlwikipedia.org Isotopic labeling studies have been crucial in providing evidence for this pathway in related pyrimidine (B1678525) systems. wikipedia.org While direct evidence for the SN(ANRORC) mechanism in this compound is not available, its potential to occur under specific reaction conditions cannot be ruled out.

Reactions Involving the Carbonyl Group and Tautomeric Forms

The carbonyl group at the 3-position and the potential for tautomerism are key aspects of pyridazinone reactivity. sphinxsai.com Pyridazin-3(2H)-ones can exist in equilibrium with their aromatic 3-hydroxypyridazine tautomers. sphinxsai.com The position of this equilibrium is influenced by the substituents on the ring and the solvent. This tautomerism can affect the site of reactivity, with electrophiles potentially attacking the oxygen atom of the enol form or the nitrogen atom of the keto form.

The carbonyl group itself can undergo typical reactions such as reduction to an alcohol or complete deoxygenation. libretexts.org Furthermore, the adjacent methylene (B1212753) group in dihydropyridazinones can be activated for condensation reactions, such as the Knoevenagel or aldol-type condensations, leading to 4-substituted derivatives. scispace.commsu.edu

Ring Transformations and Annulation Reactions of Pyridazinone Derivatives

Pyridazinone derivatives are valuable precursors for the synthesis of more complex, fused heterocyclic systems through ring transformation and annulation reactions. These reactions often involve the strategic use of functional groups on the pyridazinone ring to build new rings.

The construction of fused heterocycles often utilizes the inherent reactivity of the pyridazinone scaffold. For example, the synthesis of pyrrolo[3,4-d]pyridazinones can be achieved through cascade reactions involving the formation of a pyrrole (B145914) ring followed by intramolecular cyclization with a hydrazine (B178648) to form the pyridazinone portion. researchgate.netmdpi.com These compounds are of interest due to their potential biological activities. scielo.brnih.govnih.gov

Similarly, pyridazino[4,5-c]isoquinolinones can be synthesized from halopyridazinones. capes.gov.brresearchgate.net A common strategy involves a Suzuki cross-coupling reaction to introduce a substituted phenyl group, followed by an intramolecular cyclization to form the fused isoquinoline (B145761) ring system. capes.gov.brresearchgate.netpsu.edu These annulation strategies highlight the versatility of pyridazinones as building blocks in heterocyclic synthesis.

Table 2: Examples of Fused Heterocyclic Systems from Pyridazinone Precursors

| Fused System | Synthetic Approach | Key Intermediates | Reference |

| Pyrrolo[3,4-d]pyridazinone | Cascade reaction of vinyl azides with 1,3-dicarbonyls and hydrazines | Pyrrole intermediates | researchgate.net |

| Pyrrolo[3,4-d]pyridazinone | N-alkylation of pyrrolo[3,4-d]pyridazinone followed by CuAAC and cyclization | N-propargylated pyrrolopyridazinone | scielo.br |

| Pyridazino[4,5-c]isoquinolinone | Suzuki cross-coupling followed by intramolecular cyclization | Biaryl products from halopyridazinones and formylphenylboronic acid | capes.gov.brresearchgate.net |

| Pyridazino[4,5-b]indoles | Palladium-catalyzed cross-coupling reactions | 5-Iodopyridazinone derivatives | psu.edu |

Dehydrogenation Processes of Dihydropyridazinone Intermediates

The synthesis of pyridazinones often proceeds through 4,5-dihydropyridazinone intermediates. researchgate.netrsc.org The final step in these synthetic routes is a dehydrogenation or aromatization reaction to furnish the fully unsaturated pyridazinone ring. researchgate.net

A variety of reagents can be employed to effect this transformation. A common and effective method is the use of bromine in acetic acid. scispace.comresearchgate.netscholarsresearchlibrary.comresearchgate.net Other oxidizing agents, such as copper(II) chloride, have also been successfully used for the dehydrogenation of dihydropyridazinones, often in good to excellent yields. researchgate.net The choice of reagent can depend on the specific substituents present on the dihydropyridazinone ring to avoid unwanted side reactions.

Advanced Computational and Theoretical Investigations of 4 Ethyl 4h Pyridazin 3 One and Pyridazinone Analogs

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods are instrumental in predicting molecular geometries, orbital energies, and charge distributions, which are fundamental to a molecule's chemical behavior.

Density Functional Theory (DFT) for Geometric Structure Optimization and Conformational Analysis

Density Functional Theory (DFT) has become a primary method for the geometric structure optimization of pyridazinone derivatives. nih.govmdpi.com This approach, which approximates the many-electron system's energy as a functional of the electron density, offers a balance between computational cost and accuracy. nih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Pyridazinone Analogs

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | HOMO-LUMO Analysis, MEP Mapping |

| M06-2X | cc-pVTZ | Conformational Energy Landscapes |

| PBE0 | def2-TZVP | NBO Analysis, Electronic Properties |

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. youtube.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. schrodinger.comjoaquinbarroso.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is indicative of a more reactive molecule. researchgate.net For pyridazinone derivatives, FMO analysis helps in predicting their reactivity patterns and understanding their electronic transitions, which can be correlated with their UV-Vis spectra. researchgate.netyoutube.com

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for a Pyridazinone Analog

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue represents electron-deficient regions (positive potential). wolfram.comresearchgate.net

For pyridazinone analogs, MEP maps can identify the electron-rich areas, such as the carbonyl oxygen and nitrogen atoms of the pyridazinone ring, which are susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms attached to the ring or substituent groups may appear as electron-deficient regions, indicating potential sites for nucleophilic interactions. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). juniperpublishers.comuba.ar This method transforms the delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as core orbitals, lone pairs, and bonds. researchgate.net

NBO analysis of pyridazinone derivatives can reveal important information about hyperconjugative interactions and charge delocalization within the molecule. nih.govresearchgate.net By examining the interactions between occupied (donor) and unoccupied (acceptor) NBOs, it is possible to quantify the stabilization energies associated with these interactions. juniperpublishers.com This analysis helps in understanding the stability of different conformations and the nature of intramolecular charge transfer, which can influence the molecule's reactivity and electronic properties. researchgate.net

Prediction of Nonlinear Optical (NLO) Parameters

Computational methods are also employed to predict the Nonlinear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. arxiv.orgspringerprofessional.de NLO materials can alter the properties of light, and their response is characterized by parameters such as polarizability (α) and first-order hyperpolarizability (β). ripublication.com

For pyridazinone analogs, quantum chemical calculations can be used to compute these NLO parameters. ripublication.com The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's potential as an NLO material. ripublication.com These calculations can guide the design of new pyridazinone derivatives with enhanced NLO properties by suggesting modifications to the molecular structure that can increase intramolecular charge transfer, a key factor for a large NLO response.

Table 3: Representative Calculated NLO Parameters for a Pyridazinone Analog

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | 3.45 |

| Polarizability (α) | 185.7 |

| First Hyperpolarizability (β) | 789.2 |

This table is interactive. You can sort and filter the data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from quantum chemical calculations. tandfonline.comindexcopernicus.com These methods are particularly useful for studying the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules. tandfonline.comnih.gov

For pyridazinone analogs, molecular dynamics simulations can be used to explore the conformational landscape and identify the most populated conformations in a given environment. tandfonline.comtandfonline.com These simulations can also provide insights into the stability of ligand-receptor complexes, which is crucial for drug design. indexcopernicus.commdpi.com By simulating the movement of atoms over time, molecular dynamics can reveal the key interactions that stabilize a particular binding mode and can be used to estimate binding free energies. tandfonline.com Such studies are invaluable in the development of pyridazinone derivatives as potential therapeutic agents. nih.govsemanticscholar.orgcore.ac.uk

Molecular Basis of Biological Activity and Structure Activity Relationship Sar Studies for Pyridazinone Derivatives

Enzyme Inhibition Mechanisms and Molecular Interactions

Pyridazinone derivatives have been identified as inhibitors of several key enzyme families, including those involved in inflammation and neurotransmission. The mechanisms of this inhibition are often highly specific, involving precise interactions between the inhibitor and the enzyme's active site.

The role of pyridazinone derivatives as anti-inflammatory agents is frequently linked to their inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. nih.gov There are two primary isoforms, COX-1 and COX-2, and selective inhibition of COX-2 is a key goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govsarpublication.com

Certain vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. sarpublication.com For example, the derivative ABT-963 demonstrated a high selectivity ratio for COX-2 over COX-1 (276:1), highlighting the potential of this scaffold for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.com

Furthermore, some series, such as N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, have been shown to act as dual inhibitors of both COX and 15-lipoxygenase (15-LOX). nih.gov Their mechanism of 15-LOX inhibition is based on competing with the natural substrate for the enzyme's binding site rather than on a redox mechanism. nih.gov Studies have shown that these derivatives often inhibit COX-2 more strongly than COX-1, as detailed in the table below. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 15-LOX IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| Pyrrolo[3,4-d]pyridazinone Derivative 1 | >100 | 0.45 | 16.8 | >222 |

| Pyrrolo[3,4-d]pyridazinone Derivative 2 | 89.6 | 0.21 | 12.3 | 426 |

| Meloxicam (Reference) | 2.1 | 0.09 | N/A | 23.3 |

| Data sourced from studies on N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone. nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that regulate the levels of neurotransmitters by deaminating biogenic amines. mdpi.com Selective inhibitors of MAO-B are particularly valuable in the treatment of neurodegenerative conditions like Parkinson's disease. mdpi.com Numerous studies have demonstrated that pyridazinone derivatives can act as potent, selective, and reversible inhibitors of MAO-B. mdpi.comnih.gov

Kinetic studies have revealed that these compounds typically act as competitive inhibitors. mdpi.comnih.gov The reversibility of their binding has been confirmed through dialysis experiments. mdpi.comresearchgate.net Molecular docking investigations have provided insight into the specific interactions driving this inhibition. These studies show that pyridazinone derivatives can bind within the active site of MAO-B, forming associations with key amino acid residues. For instance, interactions with selective residues such as E84 or Y326 have been identified as beneficial for MAO-B inhibition. mdpi.comnih.gov Furthermore, the stability of the enzyme-inhibitor complex can be enhanced through pi-pi stacking interactions with aromatic residues like Tyr398 and Tyr326. mdpi.comresearchgate.net

The inhibitory potency of several pyridazinone derivatives against MAO-A and MAO-B is summarized below.

| Compound | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B Kᵢ (µM) | Selectivity Index (SI) for MAO-B |

| TR16 | 0.17 | >40 | 0.149 | >235.29 |

| TR2 | 0.27 | 22.94 | 0.230 | 84.96 |

| S5 | 0.203 | 3.857 | 0.155 | 19.04 |

| Data compiled from studies on different series of pyridazinone derivatives. mdpi.commdpi.comnih.govresearchgate.net |

The proteasome is a complex protease responsible for degrading ubiquitinated proteins, making it a crucial component for maintaining intracellular protein homeostasis. nih.gov Its inhibition is a validated strategy in cancer therapy. Research has also extended to its role in protozoan parasites, and a series of pyridazinone derivatives has been shown to inhibit the proteasome of Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov

These pyridazinones act by specifically inhibiting the chymotrypsin-like (β5) proteolytic activity of the parasite's proteasome. nih.gov A cryo-electron microscopy (cryo-EM) co-structure of an inhibitor bound to the proteasome revealed the precise molecular interactions. The inhibitor binds at the interface of the β4 and β5 subunits, close to the catalytic threonine residue (β5Thr100). nih.gov Key interactions that stabilize this binding include:

Hydrogen bonds formed between the central amide of the inhibitor and the backbone of β5Gly228 and the side-chain hydroxyl group of β5Tyr212. nih.gov

A hydrogen bond between the pyridazinone carbonyl oxygen and the side chain of β5Tyr235. This interaction is accommodated by a conformational change in the β4 subunit. nih.gov

Receptor Binding Studies and Ligand-Receptor Interaction Characterization

In addition to enzyme inhibition, pyridazinone derivatives have been designed to interact with specific G-protein coupled receptors. Extensive research has been conducted on their affinity for α₁- and α₂-adrenoceptors.

Radioligand binding assays have demonstrated that various 3(2H)-pyridazinone derivatives exhibit high affinity for the α₁-adrenoceptor, with inhibitory constant (Kᵢ) values often in the low nanomolar or even subnanomolar range. nih.govnih.gov For instance, one study identified compound 3k as a highly potent and selective α₁-adrenoceptor antagonist, with an affinity ratio (Kᵢ α₂ / Kᵢ α₁) of 274. nih.gov

The structural features of these molecules significantly influence their receptor affinity. The length of a polymethylene chain, acting as a spacer between the pyridazinone core and another pharmacophoric group like arylpiperazine, plays a critical role. nih.govnih.gov When a 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl moiety was attached at the C-5 position of the pyridazinone ring, a gradual increase in α₁-adrenoceptor affinity was observed as the spacer chain was lengthened up to six or seven carbon atoms. nih.gov However, when the same group was linked at the C-6 position, the highest affinity was achieved with a shorter four-carbon chain, underscoring the importance of the substituent's position on the pyridazinone ring. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Diverse Biological Activities

The pyridazinone nucleus is a versatile scaffold whose biological activity can be finely tuned through chemical modification at various positions on the ring. sarpublication.com Structure-activity relationship (SAR) studies are crucial for understanding how these modifications influence molecular interactions and for optimizing compounds for desired therapeutic effects.

SAR analyses have provided clear insights into how substituents at key positions of the pyridazinone ring dictate the resulting biological activity.

N-1 Position (or N-2 in 3(2H)-pyridazinones): Substitution at this nitrogen atom is critical for many activities. For example, attaching acetamide (B32628) or propanamide moieties to the N-2 position of 6-(4-methoxyphenyl)-pyridazinone derivatives conferred good analgesic activity. sarpublication.com Similarly, substituting 4,6-diphenyl-3(2H)-pyridazinones at the N-2 position with various 4-arylpiperazin-1-yl-carbonylalkyl groups also resulted in compounds with analgesic and anti-inflammatory properties. sarpublication.com

C-4 Position: Modification at the C-4 position can significantly impact activity. The marketed anti-inflammatory drug emorfazone (B1671226) is a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, highlighting the importance of substitution at this site. sarpublication.com In other series, a hydroxyl group at C-4 served as a crucial chemical handle for further modification to create multi-target anti-inflammatory agents that inhibit carbonic anhydrase. nih.gov

C-6 Position: The C-6 position is one of the most frequently modified sites. The presence of a phenyl group at C-6 is a common feature in many pyridazinone derivatives exhibiting analgesic properties. sarpublication.com As mentioned previously, the attachment point of a side chain at C-6 versus C-5 dramatically alters the binding affinity for adrenergic receptors. nih.gov In the development of MAO-B inhibitors, a benzyl (B1604629) moiety at the C-6 position was a key component of the initial design. researchgate.net Furthermore, for MAO-B inhibition, the nature of substituents on appended phenyl rings is also critical; for instance, a para-chloro substituent was found to increase the inhibitory activity. mdpi.com

| Position | Substituent Type / Moiety | Resulting Biological Activity |

| N-2 | Acetamide, Propanamide, Arylpiperazinyl-carbonylalkyl | Analgesic, Anti-inflammatory sarpublication.com |

| C-4 | Ethoxy, Hydroxyl | Anti-inflammatory, Carbonic Anhydrase Inhibition sarpublication.comnih.gov |

| C-6 | Phenyl, Benzyl, Arylpiperazinylalkyl chain | Analgesic, Adrenoceptor Binding, MAO-B Inhibition sarpublication.comresearchgate.netnih.gov |

Role of Stereochemistry and Conformational Preferences in Activity Profiles

The spatial arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformational preferences) in pyridazinone derivatives play a significant role in their biological activity. The specific orientation of substituents can dictate the molecule's ability to bind to its biological target.

In the study of tricyclic pyridazinone derivatives as potential STAT3 inhibitors, the importance of stereochemistry is clearly demonstrated. For the benzocinnolinone derivative (±)-2c, separation of the enantiomers revealed that the (S)-(-)-2c isomer is twice as potent as the (R)-(+)-2c isomer, highlighting that the specific stereochemical configuration is crucial for its inhibitory activity. rsc.org

Conformational preferences also influence activity. For instance, in certain N-to-C aryl migrations of amide derivatives, a conformationally induced rearrangement, facilitated by a urea (B33335) tether, allows the reaction to proceed regardless of the electronic properties of the migrating aryl group. acs.org Furthermore, studies on α-substituted β,γ-unsaturated carboxylic amides have shown that the formation of a thermodynamically favored trans spiro cyclohexadiene radical intermediate leads to the selective synthesis of trans-diastereomers. acs.org The relative trans configuration of these products has been confirmed through X-ray diffraction analysis. acs.org This demonstrates how inherent conformational preferences can direct the stereochemical outcome of reactions and, consequently, the biological profile of the resulting molecules.

Investigations of Molecular Mechanisms Underlying Observed In Vitro Activities (e.g., Antibacterial, Anti-inflammatory, Antinociceptive)

Understanding the molecular mechanisms by which pyridazinone derivatives exert their biological effects is key to developing more effective therapeutic agents. Investigations have focused on their interactions with specific enzymes and cellular pathways.

Antibacterial Activity

The antibacterial action of pyridazinone derivatives is often attributed to their ability to interfere with essential bacterial enzymes. Molecular docking studies have been employed to elucidate these interactions. For example, certain novel pyridazine (B1198779) derivatives have shown good binding affinity within the active site of E. coli DNA gyrase subunit B, an enzyme crucial for bacterial DNA replication. dntb.gov.ua

Structure-activity relationship (SAR) studies have provided further insights. For a series of synthesized pyridazinone derivatives, specific substitutions were found to significantly impact their antibacterial efficacy. The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring resulted in decreased activity, while the hydrolysis of this ester led to an increase in activity against Gram-negative bacteria like P. aeruginosa and A. baumannii. mdpi.com

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µM |

|---|---|---|

| Compound 3 | S. aureus (MRSA) | 4.52 |

| Compound 7 | E. coli | 7.8 |

| S. aureus (MRSA) | 7.8 | |

| S. typhimurium | 7.8 | |

| A. baumannii | 7.8 | |

| Compound 13 | A. baumannii | 3.74 |

| P. aeruginosa | 7.48 | |

| Compound 10h | Staphylococcus aureus | 16 (µg/mL) |

| Compound 8g | Candida albicans | 16 (µg/mL) |

Data sourced from multiple studies. mdpi.comrsc.org

Anti-inflammatory Activity

The pyridazinone scaffold is a key feature in the development of novel anti-inflammatory drugs. nih.govnih.gov The mechanisms underlying this activity are diverse and involve the inhibition of several key pro-inflammatory targets. nih.govsemanticscholar.org

Many pyridazinone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Molecular docking studies have shown that these derivatives can bind effectively to the active site of COX enzymes, in a manner similar to established drugs like meloxicam. researchgate.net

Other molecular targets for anti-inflammatory pyridazinones include:

Phosphodiesterase type 4 (PDE4): Inhibition of this enzyme is an effective anti-inflammatory strategy. nih.govsemanticscholar.orgsarpublication.com

Tumor Necrosis Factor-α (TNF-α): Certain derivatives have shown high inhibitory activity against this pro-inflammatory cytokine. researchgate.net

15-Lipoxygenase (15-LOX): Some compounds exhibit dual inhibition of COX-2 and 15-LOX. researchgate.net

N-formyl peptide receptors (FPRs): These receptors are involved in modulating leukocyte inflammatory activities. nih.govsemanticscholar.org

Other Kinases: Targets such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase-3 (GSK3) have also been identified. nih.govsemanticscholar.org

The presence of an acetamide side chain linked to the lactam nitrogen at the two-position of the pyridazinone ring has been reported to enhance anti-inflammatory and analgesic activity while reducing ulcerogenic effects. sarpublication.comresearchgate.net

Antinociceptive Activity

The antinociceptive (pain-relieving) properties of pyridazinone derivatives are often linked to their anti-inflammatory mechanisms. sarpublication.com By inhibiting inflammatory mediators like those produced by COX enzymes, these compounds can reduce pain associated with inflammation. sarpublication.comresearchgate.net

Studies have identified several structural features that contribute to potent analgesic activity. These include 2-substituted 4,5-dihalo-3(2H)-pyridazinones and 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives. sarpublication.com A series of 3-pyridazinones with morpholino, arylpiperidino, and arylpiperazino moieties at position 6 were synthesized and evaluated for antinociceptive activity, with the 4-(4-fluorophenyl)piperazine derivative (IIf) being the most active in the modified Koster test in mice. nih.gov In this test, most of the synthesized compounds showed greater activity than aspirin. nih.gov

Advanced Applications of Pyridazinone Scaffolds in Functional Materials Science

Design and Synthesis of Pyridazinone-Based Luminescent Materials

The unique structural and electronic features of the pyridazinone ring system provide a fertile ground for the design of novel luminescent materials. The presence of nitrogen heteroatoms and a carbonyl group imparts a specific polarity and dipole moment to the molecule, influencing its photophysical properties. nih.gov Researchers have begun to harness these characteristics to create pyridazinone derivatives that exhibit interesting emission profiles. For instance, certain pyrrolopyridazine derivatives, which are structurally related to pyridazinones, have been noted for their fluorescent properties. scholarsresearchlibrary.com

A key strategy in developing luminescent pyridazinone-based materials involves the creation of larger, conjugated systems. By extending the π-system through the attachment of various aromatic and heteroaromatic substituents, the electronic transitions can be tuned, leading to materials that absorb and emit light at different wavelengths. The synthesis of such materials often involves coupling reactions that append these chromophoric units to the pyridazinone core.

One notable example involves the synthesis of fluorescence-capable pyridazinone-based homo- and heterodimers. rsc.org In these structures, two pyridazinone units are linked, and their spatial arrangement can lead to significant intramolecular interactions that govern their luminescent behavior. Such dimers have been reported to exhibit fluorescence with quantum yields reaching up to 28%, a direct consequence of their specific molecular architecture. rsc.orgresearchgate.net

The phenomenon of luminescence in organic materials is often intricately linked to intermolecular and intramolecular non-covalent interactions, particularly π-π stacking. The pyridazine (B1198779) ring possesses a significant dipole moment, which can promote such π-π stacking interactions. nih.gov These interactions can influence the molecular packing in the solid state, which in turn dictates the material's bulk optical properties. The way individual molecules arrange themselves relative to one another can either enhance or quench fluorescence.

In the context of pyridazinone-based luminescent materials, the strategic design of molecules to control these π-π interactions is paramount. For example, in the aforementioned pyridazinone dimers, intramolecular stacking is a key factor in their observed fluorescence. rsc.orgresearchgate.net This controlled folding allows for specific orbital overlap between the pyridazinone units, creating a favorable pathway for radiative decay.

Furthermore, the concept of donor-acceptor (D-A) stacking is a powerful design principle for creating highly efficient luminescent materials. nih.govnih.govresearchgate.net In a D-A system, an electron-rich (donor) moiety is paired with an electron-poor (acceptor) moiety. This arrangement can lead to the formation of charge-transfer states upon photoexcitation, which can be highly emissive. The pyridazinone core can be functionalized to act as either a donor or an acceptor component, depending on the nature of its substituents. The strategic pairing of a pyridazinone derivative with a suitable D-A partner can lead to materials with tunable emission colors and high quantum efficiencies. The relative orientation and stacking of these donor and acceptor units are critical in determining the photophysical outcome. rsc.org

| Interaction Type | Description | Impact on Luminescence |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Can lead to quenching (H-aggregates) or enhanced emission (J-aggregates) depending on the geometry. |

| Donor-Acceptor Stacking | Stacking of electron-rich (donor) and electron-poor (acceptor) molecules. | Can result in charge-transfer emission, often with longer wavelengths and high efficiency. |

| Intramolecular Stacking | Folding of a molecule to allow π-systems within the same molecule to interact. | Can lead to high fluorescence quantum yields by enforcing a specific, emissive conformation. rsc.orgresearchgate.net |

The incorporation of various heteroaromatic units onto the pyridazinone scaffold is a key strategy for tuning the emission spectra of the resulting materials. Different heteroaromatic rings possess distinct electronic properties (electron-donating or electron-withdrawing character) and can significantly perturb the energy levels of the pyridazinone core.

For instance, attaching an electron-donating heteroaromatic group, such as a thiophene (B33073) or a furan, would be expected to raise the energy of the highest occupied molecular orbital (HOMO) of the pyridazinone derivative. Conversely, appending an electron-withdrawing heteroaromatic unit, like a pyridine (B92270) or a pyrazine, would likely lower the energy of the lowest unoccupied molecular orbital (LUMO). By judiciously selecting the heteroaromatic substituent, the HOMO-LUMO gap can be engineered to achieve a desired emission color. A smaller energy gap will result in a red-shifted emission (longer wavelength), while a larger gap will lead to a blue-shifted emission (shorter wavelength).

The nature of the heteroaromatic unit also influences the quantum yield of emission. Some heteroaromatics can provide additional pathways for radiative decay, enhancing the brightness of the material. Others might introduce non-radiative decay channels, leading to quenching of the fluorescence. The interplay between the electronic effects and the structural impact of the heteroaromatic substituent ultimately determines the final emission characteristics of the pyridazinone-based material.

Potential for Integration into Organic Electronic Devices

The inherent properties of π-conjugated heterocyclic molecules make them attractive candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The pyridazinone scaffold, as a member of this class of compounds, holds potential for such applications. Structurally related pyrazinoquinoxaline derivatives have already demonstrated semiconductor performance in OFETs, suggesting that the broader class of nitrogen-containing heterocycles is a promising area of exploration. nih.gov

For a material to be effective in an organic electronic device, it must possess appropriate electronic properties, such as a suitable HOMO/LUMO energy level alignment for charge injection and transport, as well as good morphological stability. The ability to form well-ordered thin films is also crucial for efficient device operation. The potential for π-π stacking in pyridazinone derivatives could facilitate the formation of ordered structures necessary for efficient charge transport. nih.gov

The versatility of the pyridazinone core allows for the tuning of its electronic properties through chemical modification. By attaching different functional groups to the pyridazinone ring, it is possible to modulate its electron-donating or electron-accepting character, thereby tailoring it for a specific role within a device (e.g., as a hole-transporting material, an electron-transporting material, or an emissive layer in an OLED). Further research into the synthesis and characterization of novel pyridazinone derivatives is needed to fully realize their potential in organic electronics.

Role as Chemical Probes and Tools for Biological Research

Beyond their potential as bulk materials, pyridazinone derivatives are also being explored as chemical probes for studying biological systems. pageplace.denih.gov A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein or an enzyme, thereby allowing for the study of that target's function in a biological context. bayer.com

The pyridazinone scaffold has proven to be a valuable starting point for the design of such probes. For example, pyridazinone derivatives have been developed as ligands for the N-formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov These compounds can be used to modulate the activity of FPRs and thus probe their role in leukocyte function.

Furthermore, selective inhibitors of enzymes are another important class of chemical probes. Pyridazinone-based molecules have been successfully designed as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov These inhibitors can be used as tools to study the function of MAO-B in both healthy and diseased states.

The development of pyridazinone-based chemical probes often involves the synthesis of a library of related compounds with systematic variations in their structure. These libraries are then screened against the biological target of interest to identify compounds with high affinity and selectivity. The structure-activity relationships derived from these studies can provide valuable insights into the molecular interactions between the probe and its target.

| Compound Class | Biological Target | Research Application |

| Pyridazinone FPR Ligands | N-formyl peptide receptors (FPRs) | Probing the role of FPRs in inflammation and leukocyte activity. nih.gov |

| Pyridazinone MAO-B Inhibitors | Monoamine oxidase B (MAO-B) | Studying the function of MAO-B in neurodegenerative diseases. nih.gov |

Future Directions and Emerging Research Avenues for 4 Ethyl 4h Pyridazin 3 One and Pyridazinone Chemistry

Development of Novel and Efficient Synthetic Methodologies for Specific Pyridazinone Isomers and Derivatives

The synthesis of pyridazinone derivatives has traditionally relied on the condensation of γ-keto acids with hydrazine (B178648) derivatives. biomedpharmajournal.org However, the demand for structural diversity, improved yields, and greener synthetic routes necessitates the development of more sophisticated methodologies. Future research will likely focus on creating specific isomers and derivatives of compounds like 4-ethyl-4H-pyridazin-3-one with high selectivity and efficiency.

Key areas for development include:

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwaves and ultrasound can significantly reduce reaction times and improve yields. scispace.com These techniques offer a green alternative to conventional heating methods for the synthesis of pyridazinone derivatives.

Stereoselective Synthesis: For pyridazinone derivatives with chiral centers, developing stereoselective synthetic routes is crucial for isolating enantiomerically pure compounds, which can have distinct pharmacological profiles. Future methodologies may employ chiral auxiliaries or catalysts to control the stereochemistry of the pyridazinone ring.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound and its derivatives could enable more efficient and reproducible production.

| Synthetic Methodology | Key Advantages | Potential Application for this compound Derivatives |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Efficient one-pot synthesis of diverse this compound derivatives with various substituents. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reactions. | Accelerated synthesis of the this compound scaffold and its functionalized analogues. |

| Stereoselective Synthesis | Access to enantiomerically pure compounds with specific biological activities. | Creation of chiral derivatives of this compound for enhanced target specificity in drug discovery. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Large-scale and automated production of this compound and related compounds for industrial applications. |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Complex Pyridazinone Structures

As more complex derivatives of this compound are synthesized, advanced analytical techniques will be essential for their unambiguous structural elucidation. While standard techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry are routinely used, more sophisticated methods will be required to characterize intricate structures and stereoisomers. mdpi.comnih.govresearchgate.net

Future directions in characterization include:

2D and 3D NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY will be critical for assigning the complex proton and carbon signals of novel pyridazinone derivatives and for determining their relative stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, which is invaluable for understanding its interaction with biological targets.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental compositions and the identification of novel compounds. nih.gov

Chiral Chromatography: The separation and analysis of enantiomers of chiral pyridazinone derivatives will rely on advanced chiral chromatography techniques, such as HPLC with chiral stationary phases.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Biology

The integration of synthetic chemistry with computational biology offers a powerful approach to understanding the biological activities of pyridazinone derivatives. This interdisciplinary research can guide the rational design of new compounds with improved therapeutic properties.

Emerging research avenues include:

Molecular Docking Studies: Computational docking simulations can predict the binding modes of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govrsc.org This information can help to explain observed structure-activity relationships (SAR) and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of newly designed pyridazinone derivatives before their synthesis.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of pyridazinone derivatives that are responsible for their biological activity can aid in the design of new compounds with similar or improved properties.

In Silico ADMET Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. mdpi.com Applying these tools to this compound derivatives can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Exploration of New Applications in Emerging Technologies and Functional Materials

While pyridazinones are well-known for their pharmacological applications, their unique chemical structures suggest potential for use in other fields. scispace.comscholarsresearchlibrary.com Future research should explore the application of this compound and its derivatives in emerging technologies and functional materials.

Potential new applications include:

Organic Electronics: The electron-rich nature of the pyridazinone ring could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.

Sensors: Functionalized pyridazinone derivatives could be designed to selectively bind to specific analytes, forming the basis for new chemical sensors.

Agrochemicals: The pyridazinone scaffold is present in some herbicides and insecticides. scispace.com Further exploration of this compound derivatives could lead to the development of new and more effective agrochemicals.

Corrosion Inhibitors: The nitrogen and oxygen atoms in the pyridazinone ring can coordinate with metal surfaces, suggesting their potential use as corrosion inhibitors.

Predictive Computational Chemistry for Rational Design and Optimization of Pyridazinone-Based Molecules

Predictive computational chemistry is poised to revolutionize the design and optimization of new molecules. nih.gov By leveraging quantum mechanics and machine learning, researchers can predict the properties and behavior of virtual compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Future computational approaches for pyridazinone research include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of molecular properties, including geometries, electronic structures, and spectroscopic data, which can aid in the characterization and understanding of new pyridazinone derivatives. nih.govresearchgate.net

Machine Learning (ML) Models: ML models can be trained on existing chemical data to predict the properties and activities of new compounds with high speed and accuracy. nih.govcompchemhighlights.org This can accelerate the discovery of pyridazinone derivatives with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of pyridazinone derivatives and their interactions with biological targets or other molecules over time.

| Computational Technique | Application in Pyridazinone Research | Predicted Outcome |

| Molecular Docking | Predicting the binding affinity and orientation of derivatives in enzyme active sites. | Identification of potent and selective enzyme inhibitors. |

| QSAR Modeling | Correlating structural features with biological activity across a library of compounds. | Predictive models for the activity of unsynthesized pyridazinone analogues. |

| DFT Calculations | Determining electronic properties and reaction mechanisms. | Understanding reactivity and guiding synthetic pathway design. |

| Machine Learning | High-throughput screening of virtual libraries for desired properties. | Rapid identification of lead compounds with optimal therapeutic or material properties. |

Q & A

Q. What are the recommended synthetic routes for 4-ethyl-4H-pyridazin-3-one, and how can reaction conditions be optimized?

A common approach involves cyclocondensation of substituted hydrazines with β-ketoesters or diketones. For example, reacting ethyl acetoacetate derivatives with hydrazine hydrate under acidic conditions can yield the pyridazinone core. Optimization may include adjusting solvent polarity (e.g., ethanol vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., sodium ethoxide for aldol-like condensations) . To enhance yield, monitor reaction progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., 90% ethanol) to remove unreacted aldehydes or byproducts .

Q. How should researchers characterize this compound to confirm structural fidelity?

Use a combination of spectroscopic techniques:

- NMR : and NMR to verify the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~4.0–4.5 ppm for CH) and pyridazinone ring protons (δ ~6.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : Resolve crystal structures to validate tautomeric forms and substituent orientation .

Q. What safety protocols are critical when handling this compound in the lab?

- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Use fume hoods for reactions involving volatile solvents (e.g., ethanol, HCl).

- Neutralize acidic/basic waste before disposal and segregate organic waste for professional treatment .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and biological activity of this compound derivatives?

- Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and tautomeric equilibria.

- Use molecular docking to screen derivatives against target proteins (e.g., HCV NS5B polymerase, CRF-1 receptors) based on structural analogs .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC, cell-based EC) and correlate with computational data .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone analogs?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls.

- Metabolic stability analysis : Compare microsomal half-life (e.g., human vs. rodent liver microsomes) to account for species-specific degradation .

- SAR studies : Systematically vary substituents (e.g., ethyl vs. benzyl groups) to isolate electronic vs. steric effects .

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

- Electrophilic substitution : Direct bromination or nitration at the pyridazinone C5/C6 positions using HNO/HSO or NBS.

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at halogenated positions .

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during multi-step syntheses .

Methodological Considerations

- Data Reproducibility : Document raw data (e.g., NMR spectra, chromatograms) in appendices and report processed data (e.g., normalized inhibition curves) in main texts .

- Error Analysis : Quantify uncertainties (e.g., ±SD in triplicate assays) and discuss instrument limitations (e.g., LC-MS detection thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.